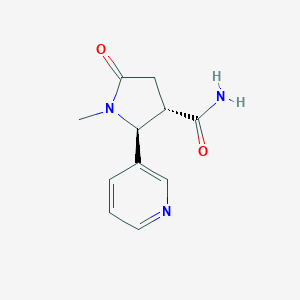

トランス-コチニンアミド

説明

Amides are crucial in chemistry and biology, representing key functional groups in a myriad of processes. They are central to the synthesis of pharmaceuticals and industrial molecules. The transamidation of tertiary amides and the direct amidation of alkyl esters are significant reactions due to their challenging kinetic and thermodynamic aspects. Recent advancements have introduced highly chemoselective, transition-metal-free methods for these processes, enhancing the synthesis of amides under mild conditions without the need for metal catalysts (Li et al., 2019).

Synthesis Analysis

The synthesis of amides from non-activated esters and alcohols through transamidation and amidation has been revolutionized. Techniques involve direct acyl N-C and C-O bond cleavage, offering a broad scope, including late-stage modifications and drug molecule synthesis. These methods demonstrate remarkable selectivity and efficiency, providing new avenues for amide bond creation (Gunanathan et al., 2007).

Molecular Structure Analysis

Understanding the molecular structure and stability of amides, including trans-Cotinine Amide, involves examining their cis-trans isomerization. Studies on tertiary amides of bicyclic β-amino acids reveal how bridgehead substitution can control this equilibrium, influencing the amide's helical structure and its stability in various solvents (Hosoya et al., 2010).

Chemical Reactions and Properties

Amides undergo a range of chemical reactions, including transamidation and amidation, under metal-free conditions. These reactions are pivotal for the synthesis of complex molecules and demonstrate the versatility and reactivity of amides under environmentally benign conditions (Li & Szostak, 2018).

Physical Properties Analysis

The physical properties of amides, such as solubility, melting point, and molecular conformation, are influenced by their molecular structure. The control of cis-trans isomerization through structural modification profoundly affects these properties, highlighting the significance of molecular design in the synthesis and application of amides.

Chemical Properties Analysis

Amides exhibit a variety of chemical properties based on their reactivity towards acids, bases, and reductive agents. Innovative methodologies for the transamidation of tertiary amides using nitroarenes under reductive conditions showcase the chemical versatility and potential for creating novel amide structures through selective C-N bond cleavage (Cheung et al., 2018).

科学的研究の応用

立体配座変換システム

トランス-コチニンアミドは、立体配座変換システムの開発に使用できます . これらのシステムは、刺激依存的に劇的な立体配座変化を起こす分子です . アミドのトランス-シス異性化は、単一分子における最も一般的な構造変化の1つです . この特性は、ペプチド/タンパク質の立体配座スイッチやセンシング材料を作成するために使用できます .

2. 酸化還元誘起アミドシス-トランス異性化の変化酸化還元誘起アミドシス-トランス異性化の変化の研究は、トランス-コチニンアミドの別の用途です . このプロセスには、ジチオールからジスルフィドへの変換、およびその逆が含まれます . これは、分子の全体的な立体配座変換を引き起こす可能性があります , これはさまざまな生化学プロセスに役立ちます。

非活性化アミドのトランスアミド化

トランス-コチニンアミドは、非活性化アミドのトランスアミド化に使用できます . トランスアミド化は、化学選択性とグリーンサイド生成物による従来の経路を超えたアミド結合の形成において重要なトピックとなっています . このプロセスは、非活性化アミドを活性化するために使用できます

作用機序

Target of Action

Trans-Cotinine Amide, a derivative of cotinine, primarily targets the central nervous system . It interacts with nicotinic acetylcholine receptors (nAChRs) and non-nAChR-mediated mechanisms . It also targets MD2, a protein associated with Toll-like receptor 4 (TLR4) signaling .

Mode of Action

Trans-Cotinine Amide interacts with its targets to induce a range of physiological and behavioral effects. It binds to MD2 in microglia cells, inhibiting the expression of pro-inflammatory factors . This interaction is independent of nAChRs . The compound also facilitates memory, cognition, executive function, and emotional responding .

Biochemical Pathways

Trans-Cotinine Amide affects several biochemical pathways. It has a protective effect on the synapse, activated by the Akt/GSK3/synaptophysin pathway, stimulating synaptic density in brain regions involved in learning and memory . It also influences the pathways associated with neuroinflammation and cognitive impairment .

Pharmacokinetics

The pharmacokinetics of Trans-Cotinine Amide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .

Result of Action

The molecular and cellular effects of Trans-Cotinine Amide’s action are diverse. It has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . It acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trans-Cotinine Amide. For instance, tobacco smoke exposure can affect the levels of cotinine and its metabolites in the body . .

将来の方向性

There is growing interest in identifying potential contributions of non-nicotine components to tobacco reinforcement . Cotinine, the major metabolite of nicotine, produces diverse effects and may contribute to the effects of nicotine . More research is warranted in order to provide better insight into the actions of cotinine and its contribution to tobacco addiction .

特性

IUPAC Name |

(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSFDDFFDPVFF-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587764 | |

| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

939437-34-0 | |

| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

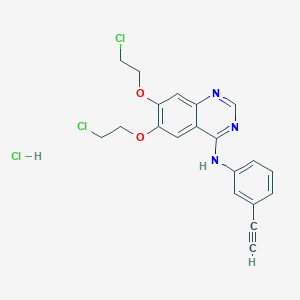

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

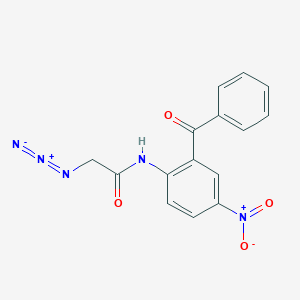

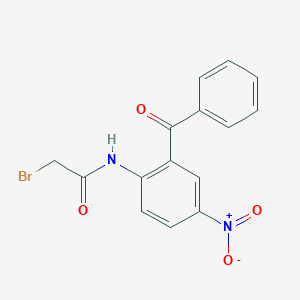

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)

![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)

![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)